molecular formula C20H12F3NO B14166865 n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide CAS No. 50514-49-3

n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide

Cat. No.: B14166865
CAS No.: 50514-49-3
M. Wt: 339.3 g/mol
InChI Key: LJGJMCASWROFLL-UHFFFAOYSA-N
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Description

n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a chrysene moiety linked to a trifluoroacetamide group. Chrysene is a polycyclic aromatic hydrocarbon known for its stability and unique electronic properties, while the trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide typically involves the reaction of chrysene derivatives with trifluoroacetic anhydride in the presence of a suitable base. For example, a common method involves heating a mixture of 6-aminochrysene and trifluoroacetic anhydride in an anhydrous solvent such as toluene under nitrogen atmosphere . The reaction is usually carried out at elevated temperatures (around 110°C) for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The chrysene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The trifluoroacetamide group can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings in the chrysene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chrysene moiety can yield chrysenequinone, while reduction of the trifluoroacetamide group can produce the corresponding amine derivative.

Scientific Research Applications

n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its aromatic and fluorinated groups. The chrysene moiety can intercalate into DNA, potentially disrupting its function, while the trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoroacetamido)chrysene: Similar structure but lacks the trifluoroacetamide group.

    6-(Bromoacetamido)chrysene: Contains a bromoacetamide group instead of trifluoroacetamide.

    6-(Methoxyacetamido)chrysene: Features a methoxyacetamide group in place of trifluoroacetamide.

Uniqueness

n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .

Properties

CAS No.

50514-49-3

Molecular Formula

C20H12F3NO

Molecular Weight

339.3 g/mol

IUPAC Name

N-chrysen-6-yl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C20H12F3NO/c21-20(22,23)19(25)24-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,(H,24,25)

InChI Key

LJGJMCASWROFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC(=O)C(F)(F)F

Origin of Product

United States

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